N-Acetyl-(+)-Pseudoephedrine
N-Acetyl-(+)-Pseudoephedrine
Brand Name:
Vulcanchem
CAS No.:
5878-95-5
VCID:
VC21087610
InChI:
InChI=1S/C12H17NO2/c1-9(13(3)10(2)14)12(15)11-7-5-4-6-8-11/h4-9,12,15H,1-3H3/t9-,12+/m0/s1
SMILES:
CC(C(C1=CC=CC=C1)O)N(C)C(=O)C
Molecular Formula:
C12H17NO2
Molecular Weight:
207.27 g/mol
N-Acetyl-(+)-Pseudoephedrine
CAS No.: 5878-95-5
Cat. No.: VC21087610
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5878-95-5 |
|---|---|
| Molecular Formula | C12H17NO2 |
| Molecular Weight | 207.27 g/mol |
| IUPAC Name | N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide |
| Standard InChI | InChI=1S/C12H17NO2/c1-9(13(3)10(2)14)12(15)11-7-5-4-6-8-11/h4-9,12,15H,1-3H3/t9-,12+/m0/s1 |
| Standard InChI Key | ZZGMTCKULVMTDB-JOYOIKCWSA-N |
| Isomeric SMILES | C[C@@H]([C@H](C1=CC=CC=C1)O)N(C)C(=O)C |
| SMILES | CC(C(C1=CC=CC=C1)O)N(C)C(=O)C |
| Canonical SMILES | CC(C(C1=CC=CC=C1)O)N(C)C(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator